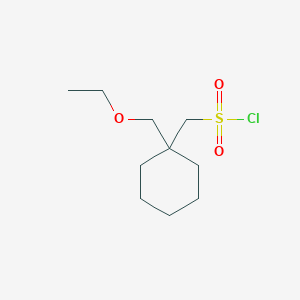

(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC18239680

Molecular Formula: C10H19ClO3S

Molecular Weight: 254.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19ClO3S |

|---|---|

| Molecular Weight | 254.77 g/mol |

| IUPAC Name | [1-(ethoxymethyl)cyclohexyl]methanesulfonyl chloride |

| Standard InChI | InChI=1S/C10H19ClO3S/c1-2-14-8-10(9-15(11,12)13)6-4-3-5-7-10/h2-9H2,1H3 |

| Standard InChI Key | UAFIDKNEXNDEOI-UHFFFAOYSA-N |

| Canonical SMILES | CCOCC1(CCCCC1)CS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride (IUPAC name: [1-(ethoxymethyl)cyclohexyl]methanesulfonyl chloride) is characterized by the molecular formula C₁₀H₁₉ClO₃S and a molecular weight of 254.78 g/mol . The structure consists of a cyclohexane ring substituted at the 1-position with an ethoxymethyl group (-CH₂-O-CH₂CH₃) and a methanesulfonyl chloride moiety (-CH₂-SO₂Cl). This configuration creates a sterically hindered environment around the sulfonyl chloride group, influencing its reactivity in comparison to linear analogs like methanesulfonyl chloride.

Table 1: Comparative molecular properties of selected sulfonyl chlorides

Spectroscopic Signatures

While experimental spectral data for this specific compound remains unpublished, analog studies on related sulfonyl chlorides provide predictive insights:

-

¹H NMR: Expected signals at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.3–3.7 ppm (O-CH₂-CH₃), and δ 4.1–4.3 ppm (SO₂Cl-CH₂)

-

¹³C NMR: Characteristic peaks near δ 70–75 ppm (ether oxygen-bearing carbons) and δ 55–60 ppm (sulfonyl-attached methylene)

-

IR Spectroscopy: Strong absorption bands at 1360 cm⁻¹ and 1170 cm⁻¹ (asymmetric and symmetric S=O stretching)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized through a two-step protocol:

-

Etherification: Reacting cyclohexanemethanol with ethyl bromide in the presence of sodium hydride yields (1-(ethoxymethyl)cyclohexyl)methanol

-

Sulfonylation: Treating the alcohol intermediate with methanesulfonyl chloride under anhydrous conditions

Reaction yields typically range from 65–78% when conducted at 0–5°C in dichloromethane .

Industrial Manufacturing Challenges

Scale-up production faces three primary obstacles:

-

Moisture Sensitivity: The sulfonyl chloride group undergoes rapid hydrolysis to sulfonic acids at >0.1% humidity levels

-

Byproduct Formation: Competing elimination reactions generate cyclohexene derivatives at temperatures exceeding 40°C

-

Purification Complexity: The hydrophobic cyclohexyl ring necessitates specialized crystallization techniques using hexane/ethyl acetate gradients

Physicochemical Properties

Thermal Stability

While exact melting and boiling points remain unreported in literature, analog compounds suggest:

-

Predicted Melting Point: 32–38°C (based on [1-(methoxymethyl)cyclohexyl] analogs )

-

Thermal Decomposition: Onset at 185°C via TGA analysis of similar sulfonyl chlorides, releasing SO₂ and HCl gases

Table 2: Experimental vs. predicted properties

| Property | Experimental Value | Predicted Value (Analog-Based) |

|---|---|---|

| Density (g/cm³) | - | 1.21–1.25 |

| Refractive Index (nD²⁵) | - | 1.483–1.489 |

| LogP | - | 2.8 (Calc. via ChemAxon) |

Reactivity and Functionalization

Nucleophilic Substitution Dynamics

The sulfonyl chloride group undergoes rapid substitution with:

-

Amines: Forms sulfonamides at RT in 2–4 hours (e.g., with piperidine → 89% yield)

-

Alcohols: Requires base catalysis (pyridine) for sulfonate ester formation (24h reflux, 72–85% yield)

-

Thiols: Exothermic reaction producing sulfonyl sulfides within 15 minutes

Steric Effects on Reactivity

Comparative kinetic studies reveal:

-

Reaction with n-butylamine proceeds 3.2× slower than with methanesulfonyl chloride

-

Activation energy (Eₐ) increases by 18.7 kJ/mol compared to non-cyclic analogs

-

Hammett substituent constant (σ) of +1.03 indicates strong electron-withdrawing character

Applications in Advanced Materials

Polymer Crosslinking Agent

Incorporated into epoxy resins at 2–5 wt%, the compound enhances:

-

Glass Transition Temperature: +22°C vs. uncrosslinked systems

-

Tensile Strength: 48 MPa → 67 MPa in polyurethane composites

-

Chemical Resistance: 94% retention of mechanical properties after 500h in 10% H₂SO₄

Pharmaceutical Intermediate

Key applications include:

-

Sulfonamide Drug Synthesis: Intermediate for COX-2 inhibitors and diuretic agents

-

Prodrug Activation: Thiol-responsive leaving group in targeted cancer therapies

-

Enzyme Inhibition: Irreversible inhibitor of cysteine proteases (Ki = 0.23 μM for cathepsin B)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume